molecular formula C12H19NO2 B2437603 1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one CAS No. 2190141-83-2

1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one

Cat. No.: B2437603
CAS No.: 2190141-83-2
M. Wt: 209.289
InChI Key: JLMBCRWCFSLURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one is a spirocyclic compound characterized by its unique structural features. The compound has a molecular formula of C12H19NO2 and a molecular weight of 209.289. Spirocyclic compounds, such as this one, are of significant interest in medicinal chemistry due to their structural flexibility and potential biological activities .

Preparation Methods

The synthesis of 1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent due to its inhibitory effects on the MmpL3 protein of Mycobacterium tuberculosis . Additionally, spirocyclic compounds are explored for their potential as agonists of the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase . The unique structural features of 1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one make it a valuable compound for various biological and industrial applications.

Mechanism of Action

The mechanism of action of 1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis is a result of its binding to the protein, thereby disrupting its function and inhibiting the survival of the bacteria . The compound’s interaction with other molecular targets and pathways is an area of ongoing research.

Comparison with Similar Compounds

1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one can be compared with other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane derivatives . These compounds share similar structural features but may differ in their biological activities and applications. The unique structural flexibility and potential biological activities of this compound make it a distinct and valuable compound in the field of medicinal chemistry.

Properties

IUPAC Name

1-(7-oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-7-8-15-10-12(9-13)5-3-4-6-12/h2H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMBCRWCFSLURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC2(C1)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.